2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride
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Overview
Description
2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride is an organic compound with the molecular formula C4H8F3NO·HCl. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties. This compound is typically found in the form of a white solid or crystalline powder and is soluble in water, ethanol, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride typically involves the following steps:
Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol: This is achieved through a chemical reaction involving the appropriate starting materials and reagents.
Reaction with Hydrochloric Acid: The synthesized 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol is then reacted with hydrochloric acid to form the hydrochloride salt[][2].
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Adjusting reaction conditions such as temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as crystallization, filtration, and drying to obtain the final product in its pure form[][2].
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds and as an intermediate in drug synthesis.
Industry: Applied in the production of specialty chemicals and as a catalyst in certain industrial processes[][2].
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical and chemical processes. Its unique trifluoromethyl group imparts specific reactivity and stability, making it valuable in synthetic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride: Similar in structure but with two fluorine atoms instead of three.
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride: Another structurally related compound with slight variations in the position of functional groups.
Uniqueness
2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-methylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-3(8,2-9)4(5,6)7;/h9H,2,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTVWNOABWZSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248298-07-7 |
Source
|
Record name | 2-amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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